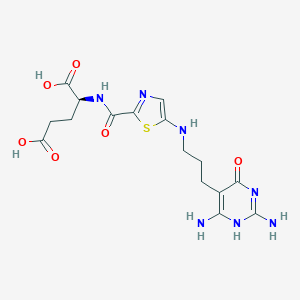
Doptzga
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doptzga is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a glutamic acid moiety. Its molecular formula is C17H22N6O6S, and it has a molecular weight of 438.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doptzga involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with glutamic acid. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Doptzga can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Doptzga has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid: An acyclic analogue of 5,6,7,8-tetrahydrofolic acid.
5,6,7,8-Tetrahydrofolic acid: A related compound with similar structural features.
Uniqueness
Doptzga is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
158010-69-6 |
|---|---|
Molecular Formula |
C16H21N7O6S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1 |
InChI Key |
AYSIPLPKKFUMDU-QMMMGPOBSA-N |
SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |
Isomeric SMILES |
C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Synonyms |
N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















